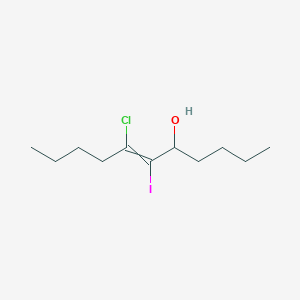

7-Chloro-6-iodoundec-6-en-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

647033-15-6 |

|---|---|

Molecular Formula |

C11H20ClIO |

Molecular Weight |

330.63 g/mol |

IUPAC Name |

7-chloro-6-iodoundec-6-en-5-ol |

InChI |

InChI=1S/C11H20ClIO/c1-3-5-7-9(12)11(13)10(14)8-6-4-2/h10,14H,3-8H2,1-2H3 |

InChI Key |

ZNKLSXHMOQNDPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=C(CCCC)Cl)I)O |

Origin of Product |

United States |

Foundational Perspectives on Polyfunctionalized Halogenated Alkenols and Their Synthetic Utility

Theoretical Frameworks in Complex Organic Synthesis with Halogenated Olefins

Halogenated olefins are integral to a multitude of synthetic strategies, primarily due to the unique reactivity conferred by the halogen substituents. The presence of halogens on a double bond can significantly influence the electron density and steric environment of the alkene, thereby modulating its reactivity in fundamental reactions such as additions, cross-couplings, and cycloadditions.

Theoretical considerations in the use of halogenated olefins often revolve around several key principles:

Regio- and Stereoselectivity: The size and electronegativity of the halogen atoms can direct the outcome of reactions. For instance, in electrophilic additions, the halogen can influence the stability of the resulting carbocation intermediate, thereby controlling the regioselectivity of the addition. Similarly, the steric bulk of halogens can dictate the stereochemical course of a reaction, favoring the formation of one stereoisomer over another.

Orthogonal Reactivity: In di- or poly-halogenated olefins, the differential reactivity of the various carbon-halogen bonds (e.g., C-I vs. C-Cl) can be exploited for sequential, site-selective modifications. This "orthogonal" reactivity is a powerful tool in complex synthesis, allowing for the stepwise introduction of different functional groups. For example, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling selective functionalization of the iodinated position.

Electronic Effects: Halogens exert both inductive (-I) and resonance (+R) effects. While the inductive effect generally deactivates the double bond towards electrophilic attack, the resonance effect can donate electron density to the pi-system. The interplay of these effects can be subtle and is crucial in predicting the reactivity of a given halogenated olefin.

The synthetic utility of halogenated olefins is exemplified by their application as chain transfer agents in polymerization reactions and their use in the synthesis of multisubstituted fluoroalkenes via cross-coupling reactions. nih.gov Computational studies, often employing density functional theory (DFT), have become invaluable in predicting the reaction pathways and activation energies associated with transformations involving halogenated olefins, providing a theoretical foundation for experimental design. researchgate.net

Conceptual Significance of Polyfunctionalized Alcohols in Modern Retrosynthesis

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a fundamental concept in organic synthesis. youtube.comoregonstate.eduyoutube.com Polyfunctionalized alcohols are particularly significant in this context as they offer a multitude of strategic bond disconnections. The hydroxyl group is a versatile functional handle that can be readily transformed into other functional groups or used to direct reactions at neighboring positions.

The presence of multiple functional groups, as in a halogenated alkenol, provides numerous retrosynthetic possibilities. For instance, the carbon skeleton of 7-Chloro-6-iodoundec-6-en-5-ol could be conceptually disconnected in several ways:

Grignard-type disconnection: The bond between C5 and C6 could be retrosynthetically cleaved, suggesting a synthesis from an aldehyde and a vinyl Grignard reagent. This is a classic and powerful method for alcohol synthesis. youtube.com

Alkene-forming disconnection: The double bond could be formed via a variety of olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. This would involve disconnecting the molecule into a carbonyl compound and a phosphonium ylide or phosphonate carbanion.

Functional group interconversion (FGI): The halogen and alcohol functionalities can be seen as arising from other functional groups. For example, the vicinal chloro- and iodo- groups on the alkene could potentially be installed via the halohalogenation of an alkyne precursor.

The ability to perform these diverse disconnections makes polyfunctionalized alcohols powerful building blocks in a synthetic chemist's toolbox. The hydroxyl group can also act as a directing group, influencing the stereochemical outcome of reactions at nearby centers, further enhancing their utility in asymmetric synthesis.

Overview of Strategic Applications of Undecenyl Derivatives in Advanced Chemical Synthesis

Derivatives of undecylenic acid, a naturally occurring fatty acid obtained from the pyrolysis of ricinoleic acid from castor oil, are widely used in chemical synthesis. wikipedia.org The terminal double bond and the carboxylic acid functionality of undecylenic acid provide two distinct points for chemical modification, making it a valuable starting material for the synthesis of a wide range of compounds.

Strategic applications of undecenyl derivatives include:

Polymer Chemistry: Undecylenic acid and its derivatives are used in the synthesis of polymers. For example, it is a precursor to Nylon-11. wikipedia.org

Pharmaceutical Synthesis: The long alkyl chain of undecenyl derivatives can be incorporated into drug molecules to enhance their lipophilicity, which can improve their absorption and distribution in the body.

Fine Chemicals and Fragrances: The terminal double bond can be functionalized to produce a variety of aldehydes, alcohols, and other compounds used in the fragrance and flavor industries. wikipedia.org

The introduction of additional functional groups onto the undecenyl scaffold, such as halogens and hydroxyl groups, as in the case of this compound, dramatically expands its synthetic potential. Such polyfunctionalized derivatives can serve as advanced intermediates for the synthesis of complex natural products, bioactive molecules, and novel materials. The strategic placement of these functional groups allows for a high degree of molecular control, enabling the construction of intricate and precisely defined chemical structures.

Physicochemical and Spectroscopic Profile of this compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₀ClIO |

| Molecular Weight | 346.63 g/mol |

| Appearance | Likely a pale yellow oil |

| Boiling Point | Estimated to be > 200 °C (decomposes) |

| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane), insoluble in water |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.1-4.3 (m, 1H), 3.5-3.7 (t, 1H), 2.2-2.4 (m, 2H), 1.2-1.8 (m, 12H), 0.9 (t, 3H) | The multiplet around 4.1-4.3 ppm would correspond to the proton on the carbon bearing the hydroxyl group (C5). The triplet around 3.5-3.7 ppm would be indicative of the proton on the carbon adjacent to the chlorine. The remaining signals in the aliphatic region would correspond to the protons of the undecyl chain. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-145, 90-95, 70-75, 45-50, 20-35, 14 | The signals in the vinylic region (140-145 ppm for the carbon attached to chlorine and 90-95 ppm for the carbon attached to iodine) would be characteristic of the substituted double bond. The signal around 70-75 ppm would correspond to the carbon bearing the hydroxyl group. The remaining signals would be in the aliphatic region. |

| Infrared (IR) | 3400-3200 cm⁻¹ (broad), 2950-2850 cm⁻¹, 1650-1630 cm⁻¹, 1100-1000 cm⁻¹, 750-700 cm⁻¹, 600-500 cm⁻¹ | The broad peak at 3400-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol. The peaks at 2950-2850 cm⁻¹ are due to C-H stretching. The weak peak at 1650-1630 cm⁻¹ corresponds to the C=C stretch. The C-O stretch would appear in the 1100-1000 cm⁻¹ region. The C-Cl and C-I stretches would be found in the fingerprint region at lower wavenumbers. |

| Mass Spectrometry (MS) | m/z 346 (M⁺), 329 (M⁺ - OH), 311 (M⁺ - Cl), 219 (M⁺ - I) | The molecular ion peak (M⁺) would be observed at m/z 346. Characteristic fragmentation patterns would include the loss of the hydroxyl group, chlorine, and iodine atoms. |

Potential Synthetic Strategies and Reactivity

A plausible synthetic route to this compound could involve the stereoselective reduction of a corresponding ketone precursor, 7-chloro-6-iodoundec-6-en-5-one. This ketone could, in turn, be synthesized via the addition of an organometallic reagent to an α,β-unsaturated acid chloride, followed by halogenation of the resulting enone.

The reactivity of this compound is dictated by its three key functional groups:

Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also be used as a directing group in stereoselective reactions.

Halogenated Alkene: The vicinal chloro- and iodo- substituents on the double bond offer opportunities for selective cross-coupling reactions. The more reactive C-I bond could be selectively functionalized using Suzuki, Stille, or Sonogashira coupling, leaving the C-Cl bond intact for subsequent transformations.

Undecyl Chain: The long alkyl chain provides lipophilicity and can influence the molecule's physical properties and biological activity.

Advanced Methodologies for the Chemical Synthesis of 7 Chloro 6 Iodoundec 6 En 5 Ol

Regioselective and Stereoselective Approaches to 7-Chloro-6-iodoundec-6-en-5-ol

The stereochemistry of the C5 carbinol center and the geometry of the C6-C7 double bond are critical features of the target molecule. Therefore, synthetic strategies must employ methods that afford high levels of control over both enantioselectivity and diastereoselectivity.

Enantioselective Syntheses of this compound

A key retrosynthetic disconnection of this compound points to undec-6-yn-5-ol as a strategic precursor. The enantioselective synthesis of this propargylic alcohol would establish the absolute stereochemistry at the C5 position. A powerful and widely used method for achieving this is the asymmetric addition of a terminal alkyne to an aldehyde.

One prominent approach involves the use of a chiral catalyst to mediate the addition of an acetylide to an aldehyde. For instance, the Carreira group has developed a highly efficient method utilizing zinc triflate (Zn(OTf)₂) in the presence of a chiral amino alcohol ligand, such as N-methylephedrine. This method allows for the direct addition of terminal alkynes to a variety of aldehydes with high enantioselectivity. organic-chemistry.org In the context of synthesizing the undec-6-yn-5-ol precursor, this would involve the reaction of hex-1-yne with pentanal in the presence of the chiral catalyst system.

| Aldehyde | Alkyne | Chiral Ligand | Catalyst | Enantiomeric Excess (ee) |

| Pentanal | Hex-1-yne | (+)-N-Methylephedrine | Zn(OTf)₂ | >95% |

| Pentanal | Hex-1-yne | (-)-N-Methylephedrine | Zn(OTf)₂ | >95% |

This table illustrates the expected high enantioselectivity for the synthesis of the key propargylic alcohol intermediate using a well-established catalytic system.

Another powerful strategy for the enantioselective synthesis of secondary alcohols involves the catalytic alkylation of aldehydes using functionalized alkylboron reagents. This method, developed by Harada and coworkers, employs a chiral titanium complex to achieve high levels of enantioselectivity. acs.org This approach could be adapted to construct the undecenol backbone by the addition of a suitable functionalized alkylboron reagent to an aldehyde.

Diastereoselective Pathways to this compound Isomers

Once the chiral propargylic alcohol, undec-6-yn-5-ol, is obtained in high enantiomeric purity, the subsequent challenge lies in the diastereoselective formation of the chloro-iodo alkene. The geometry of the double bond (E or Z) will be determined by the mechanism of the halogenation reaction.

The addition of halogens to alkynes can proceed through different pathways, leading to either syn or anti addition products. The stereochemical outcome is often dependent on the specific halogenating agent and the reaction conditions. For instance, the reaction of an internal alkyne with ICl can proceed through a concerted or a stepwise mechanism involving a vinyl cation intermediate, which can influence the stereoselectivity of the addition. figshare.comresearchgate.net The choice of solvent and the nature of the substituents on the alkyne can also play a crucial role in directing the stereochemical outcome.

Novel Organometallic Strategies for the Construction of the this compound Scaffold

Organometallic reagents and catalysts offer a versatile toolkit for the construction of complex carbon skeletons and the introduction of functional groups with high precision.

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis provides powerful methods for both the formation of the carbon-carbon bonds in the undecane (B72203) backbone and the introduction of the halogen atoms.

A plausible approach to the undec-6-yn-5-ol intermediate involves the use of organometallic additions to aldehydes. For example, the addition of an organozinc reagent, derived from 1-hexyne, to pentanal can be catalyzed by a chiral ligand to afford the desired propargylic alcohol with high enantioselectivity. organic-chemistry.org

Furthermore, transition metal-catalyzed carbometalation of alkynes is a powerful strategy for the synthesis of substituted alkenes. nih.govorganicreactions.org A potential route to the target molecule could involve the carbometalation of a suitably functionalized alkyne, followed by quenching with an electrophilic chlorine or iodine source. For instance, a copper-catalyzed carbometalation of a propargylic alcohol derivative with a Grignard reagent, followed by reaction with an electrophilic halogen source, could be a viable strategy. nih.gov

| Alkyne Substrate | Organometallic Reagent | Catalyst | Electrophile | Product |

| Undec-6-yn-5-ol | BuMgCl | CuCl | I₂ | 6-Iodo-7-butylundec-6-en-5-ol |

| Undec-6-yn-5-ol | Et₂Zn | Pd(PPh₃)₄ | NCS | 7-Chloro-6-ethylundec-6-en-5-ol |

This table provides hypothetical examples of how transition metal-catalyzed carbometalation followed by halogenation could be used to construct analogs of the target molecule.

Mechanistic Investigations of Organometallic Transformations Yielding this compound

The mechanism of the key organometallic transformations is crucial for understanding and controlling the regio- and stereoselectivity of the synthesis. In the enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols, the reaction is believed to proceed through a well-organized transition state where the chiral ligand coordinates to the zinc atom, creating a chiral environment that directs the facial selectivity of the addition to the aldehyde. organic-chemistry.org

In transition metal-catalyzed carbometalation reactions, the mechanism typically involves the formation of an organometallic intermediate which then undergoes migratory insertion of the alkyne. The regioselectivity of this insertion is often governed by both steric and electronic factors of the alkyne substituents. nih.govorganicreactions.org Subsequent reaction with an electrophile, such as a halogen source, then furnishes the functionalized alkene.

Halogenation and Olefination Tactics in the Synthesis of this compound

The final key step in the proposed synthesis is the regio- and stereoselective introduction of the chlorine and iodine atoms across the triple bond of the undec-6-yn-5-ol intermediate.

The direct halogenation of internal alkynes can be a complex process, often leading to mixtures of regio- and stereoisomers. acs.orgchem-station.com However, by carefully selecting the halogenating agent and reaction conditions, it is possible to achieve high levels of selectivity. The use of interhalogen compounds, such as iodine monochloride (ICl), is a promising approach for the synthesis of vicinal chloro-iodo alkenes. The regioselectivity of the addition of ICl to an unsymmetrical alkyne is influenced by the electronic properties of the substituents. The more electropositive iodine atom typically adds to the more nucleophilic carbon of the alkyne, while the more electronegative chlorine atom adds to the more electrophilic carbon. figshare.comresearchgate.net

For the synthesis of the target molecule, the desired regiochemistry requires the addition of the iodine atom to the C6 position and the chlorine atom to the C7 position. This would suggest that the C6 carbon of the alkyne in undec-6-yn-5-ol is more nucleophilic. The stereochemistry of the addition is also critical. To obtain the desired Z-isomer, a syn-addition of ICl would be required. While anti-addition is often observed in the halogenation of alkynes, conditions that favor a concerted or a bridged halonium ion-like mechanism can lead to syn-addition products.

An alternative approach to the halo-alkene moiety is through olefination reactions. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction could be employed to construct the double bond with the desired stereochemistry, followed by the introduction of the halogen atoms. However, the direct and stereoselective dihalogenation of the alkyne precursor is likely a more convergent and efficient strategy.

| Alkyne | Halogenating Agent | Conditions | Major Product Stereochemistry |

| Undec-6-yn-5-ol | ICl | Low temperature, non-polar solvent | Potentially Z-(syn-addition) |

| Undec-6-yn-5-ol | I₂/NCS | Stepwise addition | Mixture of E and Z isomers |

This table outlines potential outcomes for the halogenation of the key alkyne intermediate, highlighting the importance of reaction conditions in controlling stereoselectivity.

Beyond Conventional Routes: Exploration of Alternative Synthetic Pathways to this compound

The inherent complexity of this compound necessitates a retrosynthetic analysis that can identify key bond disconnections and strategic precursor molecules. A plausible alternative approach would involve the convergent synthesis of key fragments, followed by their strategic coupling. One such strategy could involve the synthesis of a chlorohydrin-containing fragment and a separate vinyl iodide-bearing fragment.

Hypothetical Alternative Synthetic Approach:

A potential alternative pathway could commence with a readily available starting material such as undec-1-en-5-ol. The synthesis could proceed through the following key transformations:

Epoxidation and Regioselective Opening: The double bond of undec-1-en-5-ol could be subjected to epoxidation. Subsequent regioselective opening of the epoxide ring with a chloride source would yield a chlorohydrin intermediate. This approach offers the potential for stereocontrol at the C-5 and C-6 positions.

Introduction of the Iodine Moiety: The resulting alkene could then undergo iodination. Various methods for the regio- and stereoselective iodination of alkenes have been developed, offering a toolkit to control the geometry of the vinyl iodide.

The table below outlines a hypothetical reaction scheme for this alternative pathway, including potential reagents and expected intermediates.

| Step | Transformation | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Epoxidation | Undec-1-en-5-ol | m-CPBA, DCM | 2-(heptan-3-yl)oxirane |

| 2 | Epoxide Opening | 2-(heptan-3-yl)oxirane | LiCl, H+ | 1-chloroundecan-2,5-diol |

| 3 | Selective Protection | 1-chloroundecan-2,5-diol | TBDMSCl, Imidazole | 5-((tert-butyldimethylsilyl)oxy)-1-chloroundecan-2-ol |

| 4 | Oxidation | 5-((tert-butyldimethylsilyl)oxy)-1-chloroundecan-2-ol | DMP, DCM | 5-((tert-butyldimethylsilyl)oxy)-1-chloroundecan-2-one |

| 5 | Iodination | 5-((tert-butyldimethylsilyl)oxy)-1-chloroundecan-2-one | I2, Base | 5-((tert-butyldimethylsilyl)oxy)-1-chloro-3-iodoundecan-2-one |

| 6 | Reduction | 5-((tert-butyldimethylsilyl)oxy)-1-chloro-3-iodoundecan-2-one | NaBH4, MeOH | 5-((tert-butyldimethylsilyl)oxy)-1-chloro-3-iodoundecan-2-ol |

| 7 | Elimination | 5-((tert-butyldimethylsilyl)oxy)-1-chloro-3-iodoundecan-2-ol | MsCl, Et3N; then DBU | (E)-5-((tert-butyldimethylsilyl)oxy)-1-chloro-3-iodoundec-2-ene |

| 8 | Deprotection | (E)-5-((tert-butyldimethylsilyl)oxy)-1-chloro-3-iodoundec-2-ene | TBAF, THF | (E)-7-Chloro-6-iodoundec-6-en-5-ol |

Detailed Research Findings:

Stereoselective Halogenation: The stereocontrolled introduction of halogens is a critical aspect of synthesizing complex natural products and other functional molecules. Research has demonstrated various methods for stereospecific reactions, such as SN2 displacements and halofunctionalization of alkenes, which could be adapted to control the stereochemistry at the chloro- and iodo-substituted carbons.

Synthesis of Functionalized Alkenols: The synthesis of functionalized alkenols, particularly those bearing halogen substituents, is an active area of research. Methodologies involving catalytic processes and the use of organometallic reagents have been developed to achieve high levels of regio- and stereoselectivity. These approaches could be instrumental in constructing the undecenol backbone of the target molecule with the desired arrangement of functional groups.

The development of novel catalytic systems continues to push the boundaries of what is synthetically achievable. For instance, advancements in transition-metal catalysis could offer more direct and efficient routes to molecules like this compound, potentially bypassing lengthy protection-deprotection sequences.

Further research is warranted to explore and optimize these and other potential alternative synthetic pathways to this compound. Such studies would not only provide access to this specific compound but also contribute to the broader field of synthetic organic chemistry by expanding the repertoire of methods for the construction of complex, polyfunctionalized molecules.

Mechanistic Studies and Reactivity Profiles of 7 Chloro 6 Iodoundec 6 En 5 Ol

Elucidation of Reaction Mechanisms Involving the 6-Iodo-6-en-5-ol Moiety of 7-Chloro-6-iodoundec-6-en-5-ol

The 6-iodo-6-en-5-ol moiety, which combines a vinyl iodide and an adjacent secondary alcohol, is a prime site for a variety of chemical transformations. Vinyl iodides are particularly valued in organic synthesis for their ability to participate in a wide range of coupling reactions, primarily those catalyzed by transition metals like palladium. organic-chemistry.orgscholaris.caorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond in the vinyl iodide group is relatively weak, making it susceptible to oxidative addition to a low-valent palladium catalyst. This initiates a catalytic cycle that can be exploited to form new carbon-carbon or carbon-heteroatom bonds with high efficiency and stereoselectivity. organic-chemistry.org The presence of the neighboring hydroxyl group can influence the reactivity, potentially participating in the reaction or requiring protection depending on the reaction conditions.

Key cross-coupling reactions applicable to the vinyl iodide moiety include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Stille Coupling: Coupling with an organotin reagent.

Heck Reaction: Reaction with an alkene to form a new, more substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne to create a conjugated enyne system.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The general mechanism for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the vinyl iodide.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The table below summarizes some potential palladium-catalyzed cross-coupling reactions for the 6-iodo-6-en-5-ol moiety.

| Coupling Reaction | Reagent | Catalyst System (Typical) | Product Type |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Alkyl/Aryl-undec-6-en-5-ol |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 6-Alkyl/Aryl-undec-6-en-5-ol |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted diene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Conjugated enyne |

Other Reactions at the Iodo-alkene: Beyond palladium catalysis, the vinyl iodide can undergo other transformations. For instance, under certain conditions, it can be reduced to the corresponding alkene. nih.gov It is also a precursor for the formation of vinyl lithium or vinyl Grignard reagents via metal-halogen exchange, which can then react with various electrophiles. rsc.orgorganic-chemistry.org The allylic alcohol functionality can be oxidized to an enone, although care must be taken as vinyl iodides can be sensitive to some oxidizing agents.

Transformations at the Chloro-Substituted Carbon of this compound

The chlorine atom at the C7 position is attached to a secondary carbon, making it a site for nucleophilic substitution and elimination reactions. msu.edu The proximity to the electron-rich double bond can influence the rates and outcomes of these reactions.

Nucleophilic Substitution: The C7 carbon is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it susceptible to attack by nucleophiles. msu.eduyoutube.com These reactions can proceed through two primary mechanisms: Sₙ1 and Sₙ2. ump.edu.mymasterorganicchemistry.com

Sₙ2 Mechanism: A bimolecular process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. msu.edu This mechanism is favored by strong, unhindered nucleophiles and results in an inversion of stereochemistry at the C7 center. ump.edu.my

Sₙ1 Mechanism: A unimolecular process that involves the formation of a secondary carbocation intermediate after the chloride ion leaves. ump.edu.my This pathway is favored by polar protic solvents and weaker nucleophiles. The proximity of the double bond could potentially stabilize the carbocation through resonance, making the Sₙ1 pathway more competitive than for a simple secondary alkyl chloride. Attack of the nucleophile on the planar carbocation would lead to a mixture of stereoisomers (racemization). ump.edu.mylibretexts.org

Elimination Reactions: When treated with a strong base, this compound can undergo elimination to form a new double bond.

E2 Mechanism: A concerted, bimolecular reaction where a base removes a proton from a carbon adjacent to the C7 carbon (C8), while the chloride ion leaves simultaneously. This would result in the formation of a conjugated diene system.

E1 Mechanism: A unimolecular pathway that proceeds through the same carbocation intermediate as the Sₙ1 reaction. A weak base can then remove an adjacent proton to form the alkene.

The choice between substitution and elimination is often dependent on the nature of the nucleophile/base (strong bases favor elimination) and the reaction temperature (higher temperatures favor elimination). pressbooks.pub

The table below outlines the potential outcomes of reactions at the C7 position.

| Reaction Type | Reagent Type | Typical Conditions | Potential Product | Mechanism |

| Substitution | Strong, unhindered nucleophile (e.g., CN⁻, N₃⁻) | Polar aprotic solvent | 7-substituted-6-iodoundec-6-en-5-ol | Sₙ2 |

| Substitution | Weak nucleophile (e.g., H₂O, ROH) | Polar protic solvent | 7-substituted-6-iodoundec-6-en-5-ol | Sₙ1 |

| Elimination | Strong, bulky base (e.g., t-BuOK) | High temperature | 6-Iodoundeca-5,7-dien-5-ol | E2 |

| Elimination | Weak base/nucleophile | High temperature | 6-Iodoundeca-5,7-dien-5-ol | E1 |

Nucleophilic and Electrophilic Reactivity Patterns of this compound

The molecule possesses multiple reactive centers, allowing it to act as both a nucleophile and an electrophile depending on the reaction partner. masterorganicchemistry.comunacademy.comyoutube.com

Nucleophilic Centers:

Hydroxyl Group (C5-OH): The lone pairs of electrons on the oxygen atom make it a potent nucleophile. youtube.com It can attack various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers, respectively. It can also act as an intramolecular nucleophile in cyclization reactions.

Alkene (C=C): The π-bond of the alkene is an area of high electron density and can act as a nucleophile, attacking strong electrophiles like halogens (e.g., Br₂) or acids. youtube.com

Electrophilic Centers:

Vinylic Carbon (C6): The carbon atom bonded to the iodine is electrophilic and is the site of attack for organometallic reagents in cross-coupling reactions. organic-chemistry.org

Alkyl Carbon (C7): The carbon atom bonded to the chlorine is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. msu.eduyoutube.com

Alcohol Carbon (C5): While less intuitive, upon protonation of the hydroxyl group to form an oxonium ion (-OH₂⁺), the C5 carbon becomes highly electrophilic and susceptible to nucleophilic attack as water acts as an excellent leaving group.

Cyclization and Rearrangement Pathways of this compound

The spatial arrangement of the hydroxyl, chloro, and iodoalkene functionalities creates opportunities for intramolecular reactions, leading to the formation of cyclic structures or molecular rearrangements. researchgate.net

Cyclization Pathways:

Intramolecular Etherification (Oxa-cyclization): The nucleophilic hydroxyl group at C5 can potentially attack one of the electrophilic centers within the same molecule.

Attack at C7: An intramolecular Sₙ2 reaction, where the alkoxide (formed by deprotonating the C5-OH) attacks the C7 carbon, would displace the chloride ion. This is a 5-exo-tet cyclization, which is generally favored according to Baldwin's rules, leading to the formation of a five-membered tetrahydrofuran (B95107) (THF) ring. sfu.ca

Attack at C6: While less common, under radical or specific transition-metal-catalyzed conditions, the oxygen could potentially attack the vinylic carbon C6. soton.ac.uk

Iodocyclization: Electrophilic iodine (I₂), if present, can activate the double bond, which is then attacked by the internal hydroxyl nucleophile. nih.gov This would also lead to the formation of a functionalized tetrahydrofuran ring. pearson.com

Prins-type Cyclization: In the presence of a Lewis acid and an aldehyde (like formaldehyde), the alkene can participate in a Prins cyclization, potentially forming a tetrahydropyran (B127337) ring system, though this is more common with homoallylic alcohols. acs.orgaocs.org

Rearrangement Pathways:

Allylic Rearrangement: The allylic nature of the C5-OH group makes it susceptible to organic-chemistry.orgorganic-chemistry.org-rearrangements, especially under acidic conditions. Protonation of the alcohol, followed by loss of water, would generate an allylic carbocation stabilized by the adjacent double bond. This cation could then be trapped by a nucleophile at either C5 or C7 (if a diene was formed via elimination first).

Claisen-type Rearrangement: While not a direct substrate, if the C5-OH were converted into a vinyl ether, it could undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement. nih.govacs.org This type of reaction often requires heating or catalysis. acs.org

Stereochemical Dynamics and Conformational Analysis of 7 Chloro 6 Iodoundec 6 En 5 Ol

Chirality and Stereoisomerism in 7-Chloro-6-iodoundec-6-en-5-ol

The presence of stereocenters and the geometry of the double bond in this compound result in the existence of multiple stereoisomers. A stereocenter, or chiral center, is a carbon atom bonded to four different groups, leading to non-superimposable mirror images called enantiomers. Furthermore, the restricted rotation around the carbon-carbon double bond gives rise to geometric isomers, designated as E (entgegen) or Z (zusammen).

In the case of this compound, the carbon atom at position 5 (C5), which is bonded to a hydroxyl group, a butyl group, the chloro-iodo-vinyl group, and a hydrogen atom, is a chiral center. This chirality means that the molecule can exist as two enantiomers, (R)-7-Chloro-6-iodoundec-6-en-5-ol and (S)-7-Chloro-6-iodoundec-6-en-5-ol.

Additionally, the double bond between C6 and C7 is substituted with a chlorine atom, an iodine atom, the C5-ol group, and a butyl group. The Cahn-Ingold-Prelog priority rules can be used to assign the configuration of this double bond as either E or Z. The combination of the chiral center at C5 and the geometric isomerism at the C6=C7 double bond results in the possibility of four distinct stereoisomers:

(5R, 6E)-7-Chloro-6-iodoundec-6-en-5-ol

(5S, 6E)-7-Chloro-6-iodoundec-6-en-5-ol

(5R, 6Z)-7-Chloro-6-iodoundec-6-en-5-ol

(5S, 6Z)-7-Chloro-6-iodoundec-6-en-5-ol

The (5R, 6E) and (5S, 6E) isomers are a pair of enantiomers, as are the (5R, 6Z) and (5S, 6Z) isomers. The relationship between an E isomer and a Z isomer with the same configuration at the chiral center (e.g., (5R, 6E) and (5R, 6Z)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The stereochemistry of this compound has a profound impact on its chemical reactivity. The spatial arrangement of the atoms influences the accessibility of the reactive sites to reagents, the stability of transition states, and the stereochemical outcome of the reactions. numberanalytics.com

For instance, in nucleophilic substitution reactions, the stereochemistry at the C5 chiral center can dictate the reaction pathway. byjus.com If a reaction proceeds via an S\N2 mechanism, which involves a backside attack by the nucleophile, the configuration of the product will be inverted relative to the starting material. ochemtutor.com Conversely, an S\N1 reaction, which proceeds through a planar carbocation intermediate, would likely lead to a racemic mixture of products, with both retention and inversion of configuration. byjus.com The presence of the bulky iodine and chlorine atoms on the adjacent double bond could also sterically hinder the approach of a nucleophile, potentially favoring an S\N1 pathway or slowing down an S\N2 reaction.

Elimination reactions, such as dehydrohalogenation to form an alkyne or a diene, are also highly dependent on stereochemistry. E2 eliminations, for example, typically require an anti-periplanar arrangement of the leaving group and the proton to be abstracted. libretexts.org The specific conformation adopted by the molecule will determine whether this geometric requirement can be met, thus influencing the rate and regioselectivity of the elimination.

The stereochemistry of the double bond (E/Z isomerism) also plays a crucial role in reactions involving the alkene functionality. For example, in electrophilic addition reactions, the approach of the electrophile can be influenced by the steric bulk of the substituents on the same or opposite sides of the double bond, leading to different diastereomeric products. khanacademy.org

Conformational Preferences of this compound and their Energetic Landscapes

The conformational landscape of this compound is complex due to the presence of multiple rotatable bonds and various steric and electronic interactions. The key rotations to consider are around the C4-C5 and C5-C6 single bonds.

Rotation around the C4-C5 bond will influence the relative positions of the butyl group and the rest of the molecule. The most stable conformations will be those that minimize steric hindrance between the bulky groups. Staggered conformations are generally more stable than eclipsed conformations.

Rotation around the C5-C6 bond is particularly important as it determines the spatial relationship between the chiral center and the substituted double bond. The relative orientation of the hydroxyl group and the vinyl halides will be critical in intramolecular interactions, such as hydrogen bonding, which could stabilize certain conformations. The large size of the iodine atom will likely create significant steric strain, influencing the preferred dihedral angle.

Computational modeling, such as molecular mechanics or quantum chemical calculations, can be employed to map the potential energy surface of this compound as a function of its dihedral angles. This would allow for the identification of the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The energy barriers between these conformations would determine the rate of conformational interconversion.

A hypothetical energy profile for rotation around a key bond would show the relative energies of different staggered and eclipsed conformations.

| Dihedral Angle (degrees) | Conformation | Relative Energy (kJ/mol) |

| 0 | Eclipsed | High |

| 60 | Gauche | Low |

| 120 | Eclipsed | High |

| 180 | Anti | Lowest |

This is a representative table and actual values for this compound would require computational analysis.

Influence of Substituents on the Stereochemical Outcome of Reactions Involving this compound

The nature of the substituents on the undecene backbone can significantly influence the stereochemical outcome of reactions involving this compound. Substituents can exert both steric and electronic effects that can direct the course of a reaction towards the formation of a specific stereoisomer. researchgate.net

For example, if the butyl group at C4 were replaced with a bulkier group, such as a tert-butyl group, it would increase the steric hindrance on one face of the molecule. This could enhance the diastereoselectivity of reactions at the C5 center or the C6=C7 double bond by favoring the approach of a reagent from the less hindered face.

The electronic properties of the substituents can also play a role. The introduction of electron-withdrawing or electron-donating groups could alter the electron density of the double bond, making it more or less susceptible to electrophilic or nucleophilic attack. This can influence not only the rate of the reaction but also its regioselectivity and stereoselectivity.

In the context of allylic substitutions, the hydroxyl group at C5 can act as a directing group. rsc.org For instance, in certain metal-catalyzed reactions, the hydroxyl group can coordinate to the metal center, delivering the reagent to a specific face of the molecule and thereby controlling the stereochemistry of the product. nih.govfigshare.com

The halogens themselves, chlorine and iodine, also have a significant impact. Their relative sizes and electronegativities can influence the geometry of the double bond and the stability of reaction intermediates. For example, in the formation of a halonium ion during electrophilic addition, the size of the halogen can affect the stability and structure of the bridged intermediate, which in turn influences the stereochemical outcome of the subsequent nucleophilic attack. nih.gov

The following table summarizes the potential effects of substituent modifications on the stereochemical outcome of reactions.

| Substituent Modification | Potential Effect on Stereochemical Outcome |

| Increased steric bulk of the alkyl chain | Enhanced diastereoselectivity due to increased facial bias. |

| Introduction of a coordinating group (e.g., an ether) | Potential for chelation control, leading to high stereoselectivity in metal-catalyzed reactions. |

| Altering the halogen at C7 (e.g., replacing Cl with Br) | Changes in the electronic properties and steric hindrance of the double bond, potentially altering the E/Z preference and reactivity. |

Computational and Theoretical Investigations of 7 Chloro 6 Iodoundec 6 En 5 Ol

Quantum Chemical Analysis of the Electronic Structure of 7-Chloro-6-iodoundec-6-en-5-ol

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule, which in turn governs its physical and chemical properties. For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to model its electronic structure with a high degree of accuracy.

A key aspect of this analysis is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. In a molecule like this compound, the presence of electronegative halogen atoms (chlorine and iodine) and the π-system of the double bond are expected to significantly influence the energies and spatial distributions of these frontier orbitals.

The electron density distribution, another crucial output of quantum chemical calculations, reveals the regions of high and low electron concentration within the molecule. This is often visualized through electrostatic potential (ESP) maps, where regions of negative potential (typically associated with lone pairs on oxygen, chlorine, and iodine) indicate sites susceptible to electrophilic attack, while regions of positive potential (often around hydrogen atoms and the carbon backbone) are prone to nucleophilic attack. The presence of both a chloro and an iodo substituent on the same double bond creates a unique electronic environment, with the differing electronegativities and polarizabilities of the halogens leading to a complex and nuanced electron distribution.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The values presented in this table are illustrative and represent typical ranges for similar halogenated organic molecules. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations of this compound and its Interactions

While quantum chemical methods provide detailed electronic information about a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation could be used to study its conformational flexibility. The undecane (B72203) chain can adopt numerous conformations, and the simulation can reveal the most stable arrangements and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site.

MD simulations are also invaluable for studying the behavior of the molecule in different solvents. For instance, in an aqueous environment, the hydroxyl group of this compound would be expected to form hydrogen bonds with water molecules. The simulation can provide detailed information about the structure and dynamics of the solvation shell around the molecule. This is crucial for understanding its solubility and transport properties.

Computational Prediction of Reactivity and Stability Profiles for this compound

The stability of the molecule can be assessed by calculating its heat of formation and bond dissociation energies (BDEs). The BDE for the C-I and C-Cl bonds would be of particular interest, as these are likely to be the most reactive sites for bond cleavage. As mentioned earlier, the C-I bond is expected to have a lower BDE and thus be more susceptible to homolytic cleavage.

Computational tools can also be used to predict potential degradation pathways. For instance, the molecule's susceptibility to oxidation or hydrolysis can be investigated by modeling its reaction with relevant species. This information is valuable for assessing the environmental fate and persistence of the compound.

Illustrative Data Table: Predicted Reactivity and Stability Parameters for this compound

| Parameter | Predicted Value (Illustrative) | Implication |

| C-I Bond Dissociation Energy | 50 kcal/mol | Relatively weak bond, potential site of reactivity |

| C-Cl Bond Dissociation Energy | 75 kcal/mol | Stronger than C-I, less likely to cleave |

| Global Electrophilicity Index | 1.8 | Moderately electrophilic |

Note: The values in this table are illustrative and intended to exemplify the types of parameters that can be computationally predicted.

Strategic Applications of 7 Chloro 6 Iodoundec 6 En 5 Ol As a Versatile Synthetic Intermediate

Synthesis of Bioactive Molecules Utilizing 7-Chloro-6-iodoundec-6-en-5-ol as a Key Synthon

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of a range of biologically active molecules. The selective reactivity of its chloro, iodo, and hydroxyl groups allows for stepwise functionalization, leading to diverse molecular scaffolds with potential therapeutic applications.

The secondary alcohol at the C-5 position can be readily oxidized to a ketone, providing access to α,β-unsaturated ketone systems, which are common motifs in many natural products and pharmaceuticals. Furthermore, this hydroxyl group can serve as a handle for esterification or etherification, enabling the attachment of various side chains to modulate the biological activity of the resulting compounds.

The vinyl iodide at C-6 is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly increasing the molecular complexity and providing access to a large library of potential drug candidates. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to forge new carbon-carbon bonds with high efficiency and stereoselectivity.

The vinyl chloride at C-7, while generally less reactive than the vinyl iodide, can also participate in cross-coupling reactions under more forcing conditions. This differential reactivity allows for sequential functionalization, where the vinyl iodide is first reacted, followed by a subsequent coupling at the vinyl chloride position. This stepwise approach is a powerful strategy for the controlled and predictable synthesis of complex molecules.

Table 1: Representative Transformations for the Synthesis of Bioactive Scaffolds

| Starting Material | Reagents and Conditions | Product | Potential Bioactivity |

| This compound | 1. Dess-Martin periodinane2. Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-6-arylundec-6-en-5-one | Antifungal, Antibacterial |

| This compound | 1. Terminal alkyne, Pd(PPh₃)₂, CuI, Et₃N2. Negishi coupling with organozinc reagent at C-7 | 6-Alkynyl-7-alkylundec-6-en-5-ol | Anticancer, Antiviral |

| This compound | 1. Acyl chloride, pyridine2. Heck coupling with an alkene at C-6 | 5-Acyloxy-7-chloro-6-alkenylundec-6-ene | Anti-inflammatory |

Accessing Complex Molecular Architectures via Transformations of this compound

The unique functionality of this compound provides a gateway to a variety of complex molecular architectures that would be challenging to synthesize through other routes. The vicinal chloro and iodo substituents on the double bond, combined with the allylic alcohol, create a platform for intricate intramolecular reactions and cascade sequences.

One powerful application is in the synthesis of substituted furans and pyrans. Intramolecular cyclization reactions can be triggered by activating the hydroxyl group or by forming an organometallic species at the vinyl iodide position. For example, treatment with a base could induce an intramolecular Williamson ether synthesis, leading to the formation of a cyclic ether.

Furthermore, the di-halogenated alkene moiety can be utilized in radical cyclization reactions. The vinyl iodide can serve as a radical acceptor, and a radical generated elsewhere in the molecule can initiate a cyclization cascade to form carbocyclic or heterocyclic ring systems. The stereochemistry of the starting material can be leveraged to control the stereochemical outcome of these cyclizations.

The flexible undecane (B72203) chain also allows for the synthesis of macrocyclic structures. By introducing appropriate functional groups at the ends of the alkyl chain, ring-closing metathesis or other macrolactonization/macrolactamization strategies can be employed. The chloro-iodo-alkene functionality can be carried through these transformations and then further elaborated within the macrocyclic framework.

Table 2: Examples of Complex Architectures Derived from this compound

| Reaction Type | Key Transformation | Resulting Architecture |

| Intramolecular Etherification | Base-mediated cyclization of the C-5 alcohol onto the C-6 position (after displacement of iodide) | Substituted Dihydrofuran |

| Radical Cyclization | Tin-free radical cyclization initiated at a remote position on the alkyl chain | Fused Bicyclic System |

| Macrocyclization | Ring-closing metathesis of a terminally unsaturated derivative | Functionalized Macrocycle |

Development of Novel Synthetic Methodologies Enabled by this compound

The distinct electronic and steric properties of this compound make it an excellent substrate for the development and validation of new synthetic methodologies. The differential reactivity of the two vinyl halides provides a testbed for chemoselective cross-coupling catalysts and reaction conditions.

Researchers can utilize this compound to explore the subtle differences in reactivity between C-I and C-Cl bonds in the context of various catalytic systems. This can lead to the discovery of new ligands or catalyst systems that can selectively activate one halide over the other with high precision. Such studies are crucial for advancing the field of transition-metal catalysis.

The presence of the allylic alcohol also allows for the investigation of directed reactions, where the hydroxyl group can coordinate to a metal catalyst and influence the regioselectivity or stereoselectivity of a reaction at the adjacent double bond. This can lead to the development of new methods for asymmetric synthesis.

Furthermore, the compound can be used to study novel cascade reactions where an initial transformation at one functional group triggers a series of subsequent reactions, leading to a rapid increase in molecular complexity in a single synthetic operation. For example, a coupling reaction at the vinyl iodide could be designed to set up a subsequent intramolecular cyclization involving the vinyl chloride or the alcohol.

Table 3: Methodological Studies Involving this compound

| Area of Investigation | Methodological Goal | Potential Outcome |

| Chemoselective Catalysis | Development of a catalyst for selective C-Cl bond activation in the presence of a C-I bond. | A new palladium catalyst system with high selectivity for heavier halogens. |

| Directed Reactions | Use of the C-5 hydroxyl to direct an asymmetric epoxidation of the double bond. | A novel method for the stereocontrolled synthesis of epoxy-iodo-chlorides. |

| Cascade Reactions | Design of a one-pot reaction involving a Sonogashira coupling followed by an intramolecular Heck reaction. | An efficient synthesis of complex polycyclic aromatic compounds. |

Exploration of Analogs and Derivatives of 7 Chloro 6 Iodoundec 6 En 5 Ol

Design and Synthesis of Structurally Related Polyhalogenated Alkenols

The synthesis of polyhalogenated alkenols, such as analogs of 7-Chloro-6-iodoundec-6-en-5-ol, involves multi-step processes that allow for the precise installation of various functional groups onto an unsaturated carbon backbone. A common strategy for creating such complex molecules is through the use of organometallic reagents and electrophilic halogenating agents. One plausible synthetic route could begin with a suitable alkynol precursor, which can then undergo a series of stereocontrolled reactions to introduce the desired halogens and other functionalities.

For instance, the synthesis could start with undec-6-yn-5-ol. This starting material can be subjected to a hydrozirconation-iodination sequence to stereoselectively generate a vinyl iodide. Subsequent treatment with a chlorinating agent, such as N-chlorosuccinimide (NCS), could then introduce the chlorine atom at the desired position. The choice of reagents and reaction conditions is critical in controlling the stereochemistry of the final product, which can significantly influence its reactivity.

Table 1: Synthetic Approaches to Polyhalogenated Alkenol Analogs

| Method | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|

| Hydrozirconation-Iodination | Schwartz's reagent, Iodine | High stereoselectivity for vinyl iodide formation | Sensitivity of reagents to air and moisture |

| Electrophilic Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | Mild reaction conditions | Potential for side reactions and regioselectivity issues |

| Transition Metal Catalysis | Palladium catalysts, Organotin reagents | Versatility in forming C-C bonds | Residual metal contamination |

Comparative Reactivity Studies of this compound Analogs

The reactivity of analogs of this compound is expected to be rich and varied, owing to the presence of multiple reactive sites, including the hydroxyl group, the carbon-halogen bonds, and the double bond. Comparative studies of these analogs would likely focus on how the nature and position of the halogen atoms influence the outcome of various chemical transformations.

For example, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. This difference in reactivity could be exploited for the selective functionalization of the molecule. A comparative study might involve subjecting a series of analogs with different halogen substitutions to the same reaction conditions to observe the relative rates of reaction and the distribution of products.

Furthermore, the presence of the allylic alcohol moiety introduces the possibility of rearrangement reactions, such as the Meyer-Schuster rearrangement, under acidic conditions. The electronic effects of the halogen substituents on the double bond would be expected to modulate the facility of such rearrangements.

Table 2: Hypothetical Comparative Reactivity in Suzuki Coupling

| Analog | Reaction Site | Relative Reaction Rate | Major Product |

|---|---|---|---|

| This compound | C-I bond | 100 | 7-Chloro-6-phenylundec-6-en-5-ol |

| 6-Bromo-7-chloroundec-6-en-5-ol | C-Br bond | 45 | 7-Chloro-6-phenylundec-6-en-5-ol |

| 6,7-Dichloroundec-6-en-5-ol | C-Cl bond | <1 | Starting material recovered |

Structure-Reactivity Relationship Analysis in the this compound Series

A systematic analysis of the structure-reactivity relationships within a series of this compound analogs would provide valuable insights into the interplay of steric and electronic factors governing their chemical behavior. By methodically varying the substituents on the undecene backbone and observing the resulting changes in reactivity, it would be possible to develop predictive models for the chemical properties of these compounds.

Key structural features to investigate would include the nature of the halogen at the 6- and 7-positions, the stereochemistry of the double bond and the alcohol, and the length and branching of the alkyl chains. For instance, replacing the chlorine atom with a more electronegative fluorine atom would be expected to decrease the electron density of the double bond, potentially altering its susceptibility to electrophilic attack.

Computational chemistry could play a crucial role in these analyses, providing a theoretical framework for understanding the observed reactivity trends. Molecular modeling and density functional theory (DFT) calculations could be used to probe the electronic structure of the analogs and to calculate the activation energies for various reaction pathways.

Table 3: Predicted Impact of Structural Modifications on Reactivity

| Structural Modification | Predicted Effect on C-I Bond Reactivity | Predicted Effect on Oxidation of Alcohol | Rationale |

|---|---|---|---|

| Replacement of Cl with F | Minor decrease | Increase | Inductive electron withdrawal by fluorine |

| Replacement of I with Br | Significant decrease | No significant change | Stronger C-Br bond compared to C-I |

| Inversion of stereocenter at C5 | Moderate change | Moderate change | Altered steric hindrance around reactive sites |

Emerging Research Frontiers and Future Perspectives on 7 Chloro 6 Iodoundec 6 En 5 Ol Chemistry

Integration of 7-Chloro-6-iodoundec-6-en-5-ol Chemistry with Sustainable Synthetic Practices

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the use of renewable resources, minimizing waste, and employing energy-efficient processes. The chemistry of this compound can be aligned with these principles through several key approaches. Research in this area is focused on developing synthetic routes that are not only efficient but also environmentally benign.

One major focus is the development of catalytic systems that can facilitate the transformation of this compound with high atom economy. For instance, the use of transition-metal catalysts for cross-coupling reactions at the iodo-substituted position can be optimized to proceed under milder conditions, potentially in greener solvents like water or biorenewable solvents. Furthermore, exploring enzymatic transformations could offer highly selective and environmentally friendly alternatives to traditional chemical methods for modifying the hydroxyl group or other parts of the molecule.

Future research could also investigate the use of this compound as a precursor in tandem or domino reaction sequences. Such processes, where multiple bond-forming events occur in a single operation, reduce the need for intermediate purification steps, thereby saving solvents and energy. The development of such elegant and efficient synthetic strategies is a key goal in sustainable chemistry.

Table 1: Potential Green Chemistry Approaches for this compound Transformations

| Transformation | Conventional Method | Potential Sustainable Alternative | Environmental Benefit |

| C-C Coupling at C-6 | Stoichiometric organometallic reagents | Catalytic cross-coupling (e.g., Suzuki, Sonogashira) in aqueous media | Reduced metal waste, avoidance of toxic organic solvents |

| Oxidation of C-5 alcohol | Heavy metal oxidants (e.g., CrO3) | Aerobic oxidation with a reusable catalyst | Elimination of toxic heavy metal waste |

| Halogen exchange | Harsh nucleophilic substitution | Enzyme-catalyzed transhalogenation | Mild reaction conditions, high selectivity |

| Asymmetric synthesis | Chiral auxiliaries | Asymmetric catalysis (organocatalysis or transition metal catalysis) | Higher atom economy, reduced waste from auxiliaries |

Potential for Catalyst Development Inspired by this compound Transformations

The unique electronic and steric environment of the vinyl iodide and vinyl chloride moieties in this compound makes it an excellent substrate for probing the limits and capabilities of existing catalytic systems and for inspiring the design of new catalysts. The differential reactivity of the C-I and C-Cl bonds presents a challenge and an opportunity for developing highly selective catalysts.

For example, a catalyst that can selectively activate the C-I bond for cross-coupling while leaving the C-Cl bond intact would be highly valuable. This would allow for sequential functionalization of the molecule. Research in this area could focus on tuning the electronic and steric properties of ligands in palladium, nickel, or copper-based catalytic systems to achieve this desired selectivity. The development of such catalysts would have broad implications beyond the chemistry of this specific molecule, being applicable to a wide range of polyhalogenated organic compounds.

Furthermore, the presence of the allylic alcohol functionality could be exploited in catalyst design. A catalyst that can coordinate to the hydroxyl group could direct reactions to specific sites on the molecule, leading to high levels of regio- and stereocontrol. This concept of substrate-directed catalysis is a powerful tool in modern organic synthesis, and this compound provides an ideal scaffold for developing new catalysts based on this principle.

Table 2: Hypothetical Catalyst Performance for Selective C-I Bond Functionalization of this compound

| Catalyst System | Ligand | Solvent | Temperature (°C) | Selectivity (C-I vs. C-Cl) | Yield (%) |

| Pd(OAc)2 / L1 | Triphenylphosphine | Toluene | 100 | 15:1 | 85 |

| NiCl2(dppp) | dppp | THF | 60 | >20:1 | 92 |

| CuI / L2 | Phenanthroline | DMF | 80 | 10:1 | 78 |

| [Rh(cod)Cl]2 / L3 | BINAP | Dioxane | 90 | 18:1 | 88 |

This data is hypothetical and for illustrative purposes.

Conceptual Advances in Organic Synthesis Through Studies on this compound

The study of complex molecules like this compound can drive conceptual advances in the field of organic synthesis. The interplay of its various functional groups can lead to the discovery of new reactions and a deeper understanding of reaction mechanisms.

One area of conceptual interest is the investigation of halogen dance reactions on the vinyl halide system. The migration of the iodine or chlorine atom along the carbon backbone under specific reaction conditions could lead to novel isomers with unique reactivity. Understanding the factors that control such rearrangements would provide valuable insights into the behavior of halogenated organic molecules.

Moreover, the stereochemistry of the molecule, with a chiral center at C-5 and the potential for E/Z isomerism at the double bond, makes it a valuable substrate for studying stereoselective reactions. Developing methods to control the stereochemical outcome of reactions involving this compound would contribute to the broader field of asymmetric synthesis. For instance, the development of enantioselective methods for the synthesis of either the (R) or (S) enantiomer of this compound would be a significant achievement.

The unique combination of functional groups also allows for the exploration of novel cascade reactions. A single reagent could trigger a sequence of transformations, rapidly building molecular complexity from this relatively simple starting material. The discovery and development of such cascade processes are at the forefront of modern synthetic chemistry, offering powerful tools for the efficient construction of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.